m-Cresol

Description

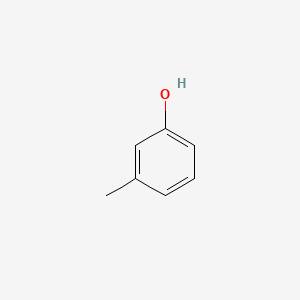

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-33-4, 3019-89-4 (hydrochloride salt) | |

| Record name | Phenol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024200 | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |

CAS No. |

108-39-4 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Sophisticated Synthetic Methodologies for M Cresol and Its Derivatives

Established Industrial Chemical Synthesis Routes

Industrial synthesis routes for m-cresol (B1676322) typically involve multi-step processes starting from readily available feedstocks such as toluene (B28343) or phenol (B47542). These methods have been optimized over time for efficiency and scale.

Alkylation-Based Processes

Alkylation is a key strategy in the synthesis of this compound and its derivatives. One common approach involves the alkylation of phenol with methanol (B129727). solubilityofthings.comresearchgate.net This reaction can yield a mixture of cresols (o-, m-, and p-cresol) and xylenols, with the product distribution influenced by factors such as catalyst type and reaction conditions. researchgate.net

Another alkylation-based route is the cymene-cresol process. In this method, toluene is alkylated with propylene (B89431) to produce isomers of cymene (isopropyltoluene). wikipedia.orgwikipedia.orggoogle.com These cymene isomers are then subjected to oxidative dealkylation. wikipedia.orgwikipedia.org This process is analogous to the well-known cumene (B47948) process for producing phenol and acetone. wikipedia.orgwikipedia.org The isopropyl toluene method is a significant synthetic route for this compound, often co-producing acetone. chembk.com

Alkylation reactions can also be used to facilitate the separation of this compound from its isomers. For instance, a mixture of m- and p-cresol (B1678582), which have very close boiling points, can be alkylated with a branched-chain olefin like isobutylene. google.comgoogle.com This yields di-tert-butylated derivatives, such as 4,6-di-tert-butyl-m-cresol (B1664154) and di-tert-butyl-p-cresol, which have sufficiently different boiling points to be separated by fractional distillation. google.comgoogle.com The separated alkylated products can then be dealkylated to obtain relatively pure m- and p-cresol. google.comgoogle.com

Research has explored the selective alkylation of this compound with various agents, such as isopropyl alcohol, often under solvent-free conditions and utilizing catalysts like strong acid resins. semanticscholar.org Microwave irradiation has also been investigated to potentially shorten reaction times and influence product distribution in such alkylation reactions. semanticscholar.org

Sulfonation and Dealkylation Approaches

The sulfonation of toluene followed by alkali fusion is a long-established industrial method for producing cresols, including this compound. google.comchembk.comchemdad.com Toluene is sulfonated with sulfuric acid to produce toluenesulfonic acids. wikipedia.orgchemdad.comgoogle.comgoogle.comatamanchemicals.com The resulting mixture of isomers, including m-toluenesulfonic acid, is then subjected to alkali fusion with sodium hydroxide (B78521) at high temperatures. wikipedia.orgchemdad.comgoogle.com This fusion step yields the sodium salt of cresol (B1669610), which is subsequently acidified to liberate the crude cresol mixture. betterchemtech.comwikipedia.orgchemdad.comgoogle.com While this method is mature and has been industrialized for a long time, it is associated with the generation of significant amounts of waste salts and can cause equipment corrosion. google.comchemdad.com The composition of the cresol isomers obtained from this process can vary, but it typically yields a mixture containing this compound. google.comchembk.com

Another method involves the hydrolysis of chlorotoluene isomers. Chlorination of toluene yields a mixture of o- and p-chlorotoluene. This mixture can be hydrolyzed with excess sodium hydroxide solution at high temperatures and pressures to produce cresols. betterchemtech.com This process is reported to yield cresol with a high this compound content and can produce very pure cresol. betterchemtech.com

Oxidative Dealkylation from Cymenes

As mentioned in the alkylation section, the oxidative dealkylation of cymenes is a significant route for this compound production. wikipedia.orgwikipedia.orggoogle.comfishersci.ca This process, analogous to the cumene process, involves the oxidation of cymene (isopropyltoluene) to form a hydroperoxide intermediate, which then undergoes cleavage to yield this compound and acetone. wikipedia.orgwikipedia.orggoogle.comchembk.com This method allows for the co-production of acetone, which can be economically advantageous. chembk.com The mixed cresol synthesized by this method typically contains both m- and p-isomers. chembk.com Research has explored strategies to improve the industrial oxidation of cymene. core.ac.uk

Emerging Green Chemistry Approaches to this compound Production

In response to environmental concerns and the desire for more sustainable processes, research is actively pursuing greener methods for this compound production.

Biocatalytic and Fermentative Synthesis Pathways

Biocatalysis and fermentation offer promising avenues for the sustainable production of this compound, utilizing biological systems to perform chemical transformations. Studies have demonstrated the de novo biosynthesis of this compound in microorganisms such as the yeast Saccharomyces cerevisiae and the fungus Aspergillus nidulans. wikipedia.orguni.lupatsnap.comscientificbio.comosti.govnih.govresearchgate.netnih.govnih.gov

In Saccharomyces cerevisiae, the heterologous expression of enzymes like 6-methylsalicylic acid synthase (MSAS) and 6-methylsalicylic acid decarboxylase has enabled the production of this compound from sugar feedstocks. scientificbio.comnih.govnih.gov Research in this area focuses on improving the efficiency and yield of this compound production, including strategies to mitigate the toxicity of this compound to the host organism. scientificbio.comnih.gov Techniques such as in vivo glycosylation or methylation have been explored as detoxification strategies to enhance this compound production in yeast. nih.gov

Aspergillus nidulans has also been engineered for the overproduction of this compound, utilizing starch as a carbon source. nih.govresearchgate.net Strategies like promoter engineering and gene multiplication have been applied to increase this compound titers in fed-batch cultures. nih.govresearchgate.net A. nidulans has shown better tolerance to this compound compared to yeast, indicating its potential for industrial-scale production. nih.govresearchgate.net

Biocatalytic conversion of other substrates into cresols is also being investigated. For example, engineered Pseudomonas putida strains have been developed to convert cresols, including this compound, into valuable products like methyl muconic acids, which can be used as polymer building blocks. scispace.com This highlights the potential for utilizing biological systems not only for de novo synthesis but also for the valorization of cresol isomers from waste streams. scispace.com

Sustainable Catalytic Dehydrogenation Methods

Catalytic dehydrogenation represents another green chemistry approach for synthesizing aromatic compounds like this compound from cyclic precursors. Research is exploring the dehydrogenation of cyclic compounds to directly produce this compound.

One example is the synthesis of this compound by the dehydrogenation of 3-methylcyclohexenone. google.com This reaction can be catalyzed by heterogeneous catalysts, such as palladium-based catalysts supported on porous polymers. google.com Studies have investigated the reaction conditions, including temperature and pressure, and the performance of different catalysts for this transformation. google.com The use of supported palladium-based catalysts in a slurry bed under mild conditions (normal pressure and oxygen-free) has shown promising activity, and the catalysts are reported to be easy to separate and recycle. google.com

Nitration Strategies under Green Conditions

Traditional nitration of aromatic compounds often employs strong acidic systems, which can generate hazardous waste and lead to undesirable byproducts. researchgate.net The development of green nitration strategies for this compound aims to mitigate these environmental concerns by utilizing milder conditions and more sustainable reagents.

One approach involves the use of ferric nitrate (B79036) as a nitrating agent in the presence of a protic ionic liquid, such as triethyl ammonium (B1175870) nitrate, under sonochemical conditions. This method has demonstrated efficiency in the synthesis of 3-methyl-4-nitrophenol (B363926), a crucial intermediate for compounds like Fenitrothion (B1672510). The ionic liquid acts as a recoverable solvent and promotes para-selectivity through hydrogen bonding with the phenolic oxygen, thereby inhibiting ortho substitution. This green methodology offers advantages such as shorter reaction times, high yields, and the potential for recycling the ionic liquid, aligning with green chemistry principles.

Another green strategy explores the use of silica (B1680970) gel as a solid support for the nitration of this compound with nitric acid. researchgate.netnih.gov This solvent-free approach can improve the yield of nitro compounds and has shown slightly higher para-selectivity compared to some other methods. researchgate.netnih.gov However, the high reactivity of this compound can still lead to the formation of oxidation products and tarry substances under these conditions. researchgate.netnih.gov

Enzymatic nitration using horseradish peroxidase (HRP) in the presence of hydrogen peroxide and sodium nitrite (B80452) has also been investigated for phenols, including this compound. acs.org This biocatalytic approach offers a milder alternative, although it typically results in a mixture of ortho and para regioisomers. acs.org

Chlorination Techniques

Chlorination of this compound is a significant transformation for producing chlorinated derivatives with various industrial applications. mdpi.compatsnap.com Achieving selectivity during chlorination is crucial, as the reaction can yield different chlorinated products depending on the conditions. mdpi.com

Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for cresols. mdpi.comcardiff.ac.uk Studies have shown that the use of SO₂Cl₂ in the presence of Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and sulfur-containing catalysts can lead to the production of para-chlorophenols in high yields and improved para/ortho ratios. mdpi.comcardiff.ac.uk Poly(alkylene sulfide)s have been explored as catalysts in conjunction with AlCl₃ for the chlorination of this compound with SO₂Cl₂, demonstrating that the structure of the polymer can influence the selectivity. cardiff.ac.uk

A green synthesis technique for p-chloro-m-cresol utilizes this compound as the raw material, tetrachloroethylene (B127269) as a solvent, and sulfuryl chloride as the chlorinating agent. patsnap.comgoogle.com This method emphasizes a clean and environmentally friendly production process with a high solvent recovery rate and a high conversion rate of this compound. patsnap.comgoogle.com The reaction parameters, such as the mole ratio of this compound to tetrachloroethylene and this compound to sulfuryl chloride, are controlled to optimize the process. patsnap.comgoogle.com

Advanced Derivatization Strategies of this compound

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules through various derivatization reactions. These strategies focus on introducing new functional groups or modifying existing ones to tailor the properties of the resulting compounds.

Alkylation Reactions (e.g., Friedel-Crafts) and Selectivity Control

Alkylation of this compound, particularly through Friedel-Crafts type reactions, is a key route to synthesize valuable products like thymol (B1683141) and other alkylphenols. semanticscholar.orgresearchgate.netasbatdigitallibrary.orgresearchgate.net These reactions involve the addition of an alkyl group to the aromatic ring or the hydroxyl group of this compound. Controlling the regioselectivity (the position of alkylation on the ring) and chemoselectivity (C-alkylation versus O-alkylation) is paramount. semanticscholar.orgresearchgate.net

Friedel-Crafts alkylation of this compound with isopropyl alcohol or propylene is a common method for producing thymol (2-isopropyl-5-methylphenol). asbatdigitallibrary.orgresearchgate.netoup.com Heterogeneous acid catalysts, such as strong acid resin catalysts, zeolites (e.g., H-MFI), and γ-alumina, are frequently employed to enhance reaction efficiency and selectivity. semanticscholar.orgresearchgate.netasbatdigitallibrary.orgresearchgate.netoup.com

Reaction parameters such as catalyst amount, the molar ratio of reactants, temperature, and reaction time significantly influence the reactivity and selectivity of alkylation. semanticscholar.orgresearchgate.net For instance, in the alkylation with isopropyl alcohol, a molar ratio of this compound to isopropyl alcohol of 5:1 has been found to favor the selectivity of C-alkylated products, yielding a high percentage of mono-alkylated products. semanticscholar.orgresearchgate.net Higher catalyst amounts can increase the selectivity for certain isomers, like sym-thymol. semanticscholar.orgresearchgate.net

Studies have also explored solvent-free conditions and microwave irradiation to improve the efficiency of Friedel-Crafts alkylation of this compound. semanticscholar.orgresearchgate.net Supercritical CO₂ has been investigated as an environmentally friendly reaction medium for the continuous fixed-bed catalytic alkylation of this compound with isopropanol (B130326) or propylene, demonstrating that the choice of catalyst (Lewis acid vs. Brønsted acid) impacts the product distribution. researchgate.netpsu.edu

Vapor phase alkylation of this compound with tert-butyl alcohol over catalysts like perlite (B1173460) supported sulfated zirconia has shown high selectivity towards para-tert-butylation, yielding 6-tert-butyl-m-cresol. mdpi.com This selectivity is attributed to the steric hindrance at other positions on the this compound ring. mdpi.com

Data on the effect of molar ratio on the selectivity of alkylation of this compound with isopropyl alcohol over a strong acid resin catalyst under microwave irradiation highlights the importance of reactant proportions in controlling product distribution. semanticscholar.orgresearchgate.net

| Molar Ratio (this compound:IPA) | Mono-alkylated Products (%) | Di-alkylated Products (%) |

| 5:1 | 92.8 | 7.2 |

Table 1: Effect of Molar Ratio on Alkylation Selectivity semanticscholar.orgresearchgate.net

Halogenation Reactions (e.g., Chlorination, Bromination)

Halogenation of this compound allows for the introduction of halogen atoms onto the aromatic ring, leading to compounds with altered chemical properties and potential applications. Both chlorination and bromination are important halogenation reactions for this compound.

Chlorination techniques, as discussed in Section 2.2.4, often utilize agents like sulfuryl chloride in the presence of catalysts to control the regioselectivity. mdpi.compatsnap.comcardiff.ac.ukgoogle.com The use of specific catalysts and reaction conditions can favor the formation of para-chlorinated products. mdpi.comcardiff.ac.uk

Bromination of this compound can be achieved using bromine in the presence of catalysts such as iron powder. chemicalbook.com Controlled temperature conditions are typically employed to promote selective bromination at desired positions. chemicalbook.com The bromination of this compound with two moles of bromine in chloroform (B151607) solution has been reported to yield two distinct dibrominated products. msu.edu

Mild brominating agents like quaternary ammonium tribromides have also been used for the bromination of phenols, including this compound. mdpi.com Polymeric quaternary ammonium tribromides, such as the tribromide derivative of Amberlyst-A26, have shown selectivity towards para-isomers in the bromination of various phenols. mdpi.com

The bromination of cresol carboxylic acid esters, derived from cresols, can be carried out using halogenating agents like bromine or sulfuryl bromide with a free radical initiator and a carboxylic acid anhydride. google.com This method allows for the halogenation of the methyl group on the cresol ring. google.com

Formation of Complex this compound Derivatives (e.g., Quininate, specific natural derivatives)

This compound serves as a starting material for the synthesis of more complex molecules, including certain natural product derivatives and specialized chemicals.

One example is the synthesis of ethyl quininate from this compound. mindat.orgacs.org This transformation involves a sequence of reactions to construct the quininate structure onto the this compound scaffold.

This compound is also a precursor in the synthesis of various industrially important compounds. For instance, it is methylated to produce 2,3,6-trimethylphenol, an intermediate in the synthesis of synthetic vitamin E. wikipedia.orggoogle.com It is also used in the synthesis of pesticides like fenitrothion and fenthion (B1672539), and antiseptics such as amylmetacresol. wikipedia.orggoogle.comwikipedia.org The synthesis of thymol, a key ingredient in flavor and fragrance, is another significant application of this compound derivatization through alkylation. wikipedia.orgnih.gov

Furthermore, research has explored the biotechnological production of this compound and its derivatives. Some fungal species, such as Penicillium and Aspergillus, can naturally synthesize this compound as an intermediate in metabolic pathways. nih.govresearchgate.netresearchgate.net Heterologous expression of polyketide synthases and decarboxylases in microorganisms like Saccharomyces cerevisiae has enabled the de novo production of this compound from renewable resources like sugar, offering a potential sustainable route for its production. nih.govresearchgate.netresearchgate.net This involves the synthesis and decarboxylation of 6-methylsalicylic acid. nih.gov

The synthesis of diacerein, a compound with potential therapeutic applications, can involve this compound as a starting material in a multi-step process that includes Friedel-Crafts reaction, deoxidation, cyclization, and diazotization to form an intermediate like chrysophanol, followed by further modifications. patsnap.com

Mechanistic Elucidations of M Cresol Reactivity and Transformation

Aromatic Ring Functionalization Mechanisms

The aromatic ring of m-cresol (B1676322) is susceptible to electrophilic attack, a characteristic reaction of aromatic systems. The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents significantly influences the reactivity and regioselectivity of these reactions. Both groups are activating, donating electron density to the ring, making it more nucleophilic than benzene. The hydroxyl group is a strong activator and an ortho, para-director, while the methyl group is a weaker activator and also an ortho, para-director. The combined directing effects of these two groups dictate the preferred positions for electrophilic substitution on the this compound ring.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on this compound follows the general two-step mechanism. The first step involves the attack of the aromatic ring's pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second step, a proton is removed from the sp³-hybridized carbon bearing the electrophile, restoring aromaticity. uci.eduwikipedia.org

For this compound, the activating and directing effects of the hydroxyl and methyl groups lead to preferential substitution at positions ortho and para to these substituents. Considering the structure of this compound, the positions activated by the hydroxyl group are carbons 2, 4, and 6. The positions activated by the methyl group are carbons 2, 4, and 6 (relative to the methyl group, which corresponds to positions 2, 4, and 5 on the this compound ring). The positions that are ortho or para to both substituents are particularly activated. These are typically positions 2, 4, and 6 of the this compound ring (relative to the hydroxyl group numbering). britannica.compearson.com

Alkylation Reaction Mechanisms and Isomer Selectivity

Alkylation of this compound, often carried out via Friedel-Crafts type reactions, involves the introduction of an alkyl group onto the aromatic ring. The mechanism typically involves the generation of an electrophilic carbocation from an alkylating agent (e.g., alkyl halide or alcohol) in the presence of an acid catalyst. This carbocation then attacks the activated aromatic ring of this compound via the EAS mechanism. semanticscholar.org

The isomer selectivity in this compound alkylation is governed by electronic and steric factors, as well as reaction conditions such as temperature, catalyst type, and solvent. The hydroxyl group strongly activates the ortho and para positions. The methyl group also activates ortho and para positions relative to itself. For this compound, this leads to potential alkylation at positions 2, 4, and 6. semanticscholar.org

For example, the alkylation of this compound with isopropyl alcohol over acid catalysts can produce various isopropyl-m-cresol isomers, including thymol (B1683141) (2-isopropyl-5-methylphenol), p-thymol (4-isopropyl-3-methylphenol), and sym-thymol (2-isopropyl-3-methylphenol). semanticscholar.orguct.ac.za Studies have shown that strongly acidic catalysts favor C-alkylation over O-alkylation (formation of isopropyl-3-tolyl ether). semanticscholar.orguct.ac.za The selectivity for specific isomers like thymol can be influenced by reaction time, catalyst loading, and temperature. semanticscholar.org Higher catalyst acidity can lead to isomerization of initially formed products, favoring thermodynamically more stable isomers like sym-thymol at longer reaction times or higher catalyst loadings. semanticscholar.org

Here is a table illustrating potential alkylation products and their positions relative to the hydroxyl group:

| Alkyl Group Position | Relative to -OH | Relative to -CH₃ | Example Product (with Isopropyl) |

| 2 | ortho | ortho | sym-thymol (2-isopropyl-3-methylphenol) |

| 4 | para | ortho | p-thymol (4-isopropyl-3-methylphenol) |

| 6 | ortho | para | Thymol (2-isopropyl-5-methylphenol) |

Nitration and Halogenation Mechanistic Aspects

Nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The electrophile is typically the nitronium ion (NO₂⁺), generated from nitric acid, often in the presence of a strong acid like sulfuric acid. youtube.commasterorganicchemistry.com The reaction proceeds via the standard EAS mechanism, with the nitronium ion attacking the activated aromatic ring. masterorganicchemistry.com Due to the activating effects of the hydroxyl and methyl groups, nitration of this compound tends to occur at the ortho and para positions. youtube.comrsc.org Under mild conditions, mononitration can occur, while under harsher conditions or with excess nitrating agent, multiple nitro groups can be introduced, potentially leading to products like dinitrocresols. youtube.comrsc.org The regioselectivity can be influenced by the reaction conditions, such as the concentration of nitric acid and temperature. rsc.orgcore.ac.uk

Halogenation (e.g., bromination, chlorination) of this compound also proceeds via an EAS mechanism. The electrophile is a polarized halogen molecule (e.g., Br₂ or Cl₂) often activated by a Lewis acid catalyst (though for highly activated rings like phenols, a catalyst may not be necessary). wikipedia.org The hydroxyl group strongly activates the ring towards halogenation, making it significantly more reactive than benzene. britannica.comwikipedia.org Similar to nitration, halogenation of this compound preferentially occurs at the positions ortho and para to the hydroxyl and methyl groups. pearson.comvedantu.com With excess halogen, polysubstitution can occur, leading to products where multiple hydrogens on the ring are replaced by halogen atoms. wikipedia.org The reaction rate for bromination of this compound in aqueous medium has been reported to be faster compared to ortho- and para-cresol. iosrjournals.org

Hydroxyl Group Reactivity and Modification Pathways

The hydroxyl (-OH) group in this compound is a key functional group that undergoes various reactions. The phenolic hydroxyl group is weakly acidic and can be deprotonated by bases to form the phenoxide ion. This phenoxide ion is a stronger nucleophile and is even more activating towards EAS than the neutral phenol (B47542). britannica.com

Reactions involving the hydroxyl group include:

Alkylation (O-alkylation): The hydroxyl group can react with alkylating agents (e.g., alkyl halides, sulfates, or alcohols) to form ethers (e.g., 3-methylanisole (B1663972) from methylation with methanol). This reaction is often catalyzed by acids or bases. semanticscholar.orgconicet.gov.ar While C-alkylation of the ring is a common pathway, O-alkylation can also occur, particularly under certain conditions and with specific catalysts. semanticscholar.orgconicet.gov.ar

Acylation: The hydroxyl group can react with acylating agents (e.g., acid chlorides or anhydrides) to form esters (e.g., m-methylphenyl acetate (B1210297) from reaction with acetyl chloride). This is a type of nucleophilic substitution at the carbonyl carbon, where the phenolic oxygen acts as the nucleophile. pearson.com

Oxidation: The hydroxyl group can undergo oxidation, leading to the formation of various products depending on the oxidizing agent and conditions. Phenols can be oxidized to quinones or undergo coupling reactions. britannica.com For example, oxidation of cresols can lead to the formation of methylcatechols, methylresorcinols, and methylhydroquinone. researchgate.net

Complexation: The hydroxyl group can participate in hydrogen bonding and complex formation with suitable molecules, which can be utilized for separation processes. tandfonline.com For instance, this compound can form complexes with hexamethylenetetramine through hydrogen bonding. tandfonline.com

Hydrodeoxygenation (HDO) Reaction Mechanisms

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived phenolic compounds like this compound into valuable hydrocarbons by removing oxygen. This reaction typically involves the cleavage of the carbon-oxygen bond and hydrogenation of the aromatic ring. The mechanism of this compound HDO is complex and highly dependent on the catalyst system and reaction conditions.

Two main pathways are generally considered for the catalytic HDO of phenolic compounds:

Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the C-OH bond on the aromatic ring, typically leading to the formation of an aromatic hydrocarbon (e.g., toluene (B28343) from this compound). This route often requires catalysts with specific sites capable of activating and cleaving the strong C-O bond.

Hydrogenation/Dehydration (HYD): This pathway involves the initial hydrogenation of the aromatic ring, followed by dehydration of the resulting cyclic alcohol or ketone intermediate to form a cycloalkene, which is then further hydrogenated to a cycloalkane (e.g., methylcyclohexane (B89554) from this compound via methylcyclohexanone and methylcyclohexanol). rsc.orgcumbria.ac.uk This route is favored by catalysts with high hydrogenation activity.

Studies on this compound HDO have explored both pathways. On some catalysts, ring hydrogenation is the dominant initial step, followed by dehydration and further hydrogenation. rsc.orgcumbria.ac.ukaston.ac.uk On other catalysts, direct C-O bond hydrogenolysis is favored, leading to aromatic products. osti.govosti.gov The relative contribution of these pathways is strongly influenced by the catalyst properties, particularly the balance between metal (hydrogenation) and acid (dehydration/C-O cleavage) sites. aston.ac.ukresearchgate.net

Catalytic Systems and Active Sites

A wide range of catalytic systems have been investigated for the HDO of this compound, including supported metal catalysts, metal phosphides, and bimetallic catalysts. The active sites on these catalysts play a critical role in determining the reaction pathway and product selectivity.

Supported Metal Catalysts: Noble metals like Pt and Pd, as well as transition metals like Ni, supported on various materials (e.g., Al₂O₃, SiO₂, TiO₂, zeolites, carbon) are commonly used. rsc.orgcumbria.ac.ukaston.ac.ukresearchgate.netrsc.orgosti.gov

On Pt/γ-Al₂O₃, the deoxygenation of this compound proceeds through ring hydrogenation on Pt sites followed by dehydration of alcohol intermediates on the alumina (B75360) support, yielding toluene and methylcyclohexane. rsc.org

On Pt/SiO₂, a tautomerization route starting with this compound tautomerizing to an unstable ketone intermediate (3-methyl-3,5-cyclohexadienone) has been proposed, followed by hydrogenation and sequential reactions. cumbria.ac.uk

Pt/TiO₂ catalysts have shown enhanced deoxygenation activity and higher selectivity to toluene compared to Pt/C, suggesting that the TiO₂ support contributes to the reaction, possibly by promoting tautomerization and direct deoxygenation pathways. osti.gov

Ni-based catalysts, including Ni supported on silica (B1680970) or zeolites, are also studied. aston.ac.ukresearchgate.net Ni metal sites can promote both aromatic ring hydrogenation and C-O bond hydrogenolysis. researchgate.net

Metal Phosphides: Metal phosphides, such as Ni₂P, have shown promise for this compound HDO. aston.ac.ukresearchgate.net Ni₂P catalysts can exhibit high selectivity for the complete HDO to methylcyclohexane, with the reaction proceeding through a direct hydrogenation pathway and a methylcyclohexanol intermediate. aston.ac.uk The presence of both metal phosphide (B1233454) sites for hydrogenation and acid sites (from the support or P-OH groups) for dehydration is important for efficient HDO. aston.ac.ukresearchgate.net

Bimetallic Catalysts: Bimetallic catalysts, such as Pt-Ni and Pt-Co supported on Al₂O₃, have demonstrated improved HDO conversion and modified product distributions compared to monometallic catalysts. rsc.org The addition of a second metal can enhance hydrogenation activity and generate additional sites for alcohol dehydration. rsc.org WOx-decorated Pt catalysts have shown high activity and selectivity for the direct hydrogenolysis of the C-O bond in this compound, leading to high toluene selectivity. osti.govosti.govacs.org The WOx species are believed to provide oxygen vacancy or redox sites where the C-O bond cleavage occurs, with Pt stabilizing the WOx film and facilitating vacancy formation. osti.govosti.gov Ni-Mo bimetallic catalysts have also been explored, with Mo species potentially inhibiting undesirable side reactions like C-C hydrogenolysis while requiring both Ni and Mo for HDO activity. sci-hub.se

Here is a table summarizing some catalytic systems and their observed HDO pathways/products for this compound:

| Catalyst System | Support | Primary Pathway(s) | Major Product(s) | References |

| Pt | γ-Al₂O₃ | Hydrogenation followed by Dehydration | Toluene, Methylcyclohexane | rsc.org |

| Pt | SiO₂ | Tautomerization, Hydrogenation | Methylcyclohexanone, Methylcyclohexanol (on non-acidic support); Toluene (on acidic support) | cumbria.ac.uk |

| Pt | TiO₂ | Hydrogenation, Tautomerization, Direct Deoxygenation | Toluene, Methylcyclohexane | osti.gov |

| Ni₂P | h-ZSM-5 | Direct Hydrogenation, Dehydration | Methylcyclohexane | aston.ac.uk |

| Ni₂P | SiO₂ | Direct Hydrogenation | Methylcyclohexanol (lower HDO efficiency) | aston.ac.uk |

| Pt-Ni, Pt-Co | γ-Al₂O₃ | Enhanced Hydrogenation, Dehydration | Methylcyclohexane favored over Toluene (compared to Pt) | rsc.org |

| WOx-decorated Pt | Carbon, SBA-15 | Direct C-O Hydrogenolysis | Toluene | osti.govosti.govacs.org |

| Ni-Mo | SiO₂ | HDO requiring both Ni and Mo sites | Toluene (selective) | sci-hub.se |

C-O Bond Cleavage Pathways (Direct vs. Indirect)

The hydrodeoxygenation (HDO) of this compound involves the cleavage of the carbon-oxygen (C-O) bond to produce hydrocarbons, primarily toluene. This process can occur via different mechanistic pathways, predominantly categorized as direct or indirect C-O bond cleavage. The favored pathway is significantly influenced by the catalyst used, particularly the nature of the metal.

On metals with low oxophilicity, such as platinum (Pt) or palladium (Pd), the direct cleavage of the aromatic C-O bond is often not energetically favorable due to a high activation energy barrier. academie-sciences.frshareok.orgacs.orgacademie-sciences.fr For instance, density functional theory (DFT) calculations have shown an exceedingly high energy barrier of 242 kJ/mol for the direct dehydroxylation of this compound over a Pt(111) surface. academie-sciences.fracs.org In these cases, the HDO reaction typically proceeds via an indirect pathway, often involving tautomerization. academie-sciences.frshareok.orgacademie-sciences.frresearchgate.net This indirect route involves the tautomerization of this compound to its keto-enol isomer, followed by hydrogenation of the carbonyl group to an intermediate alcohol, and subsequent dehydration to form toluene. academie-sciences.fracs.orgacademie-sciences.fr